molecular formula C18H27NO2 B5866393 N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide

N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide

カタログ番号 B5866393
分子量: 289.4 g/mol
InChIキー: IDRWBGMAZKJRGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide, commonly known as KD3010, is a novel small molecule compound that has gained significant attention in the field of biomedical research. It is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), which is a promising target for the treatment of type 2 diabetes and other metabolic disorders.

作用機序

KD3010 acts as a selective antagonist of the N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide receptor, which is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. By blocking the this compound receptor, KD3010 inhibits the insulinotropic effect of free fatty acids and improves glucose homeostasis. In addition, KD3010 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and has been implicated in the pathogenesis of metabolic disorders.
Biochemical and Physiological Effects:
KD3010 has been shown to have a number of biochemical and physiological effects, including:
- Improvement of glucose tolerance and insulin sensitivity
- Reduction of hepatic steatosis and inflammation
- Inhibition of free fatty acid-induced insulin secretion
- Activation of the AMPK pathway
- Anti-inflammatory and anti-oxidative properties

実験室実験の利点と制限

KD3010 has several advantages for lab experiments, including its high selectivity for the N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide receptor, its ability to improve glucose homeostasis, and its anti-inflammatory and anti-oxidative properties. However, there are also some limitations to its use, such as its relatively low solubility in water and the need for further studies to determine its long-term safety and efficacy.

将来の方向性

There are several future directions for research on KD3010, including:
- Further studies to elucidate its mechanism of action and identify potential targets for therapeutic intervention
- Development of more efficient synthesis methods and analogs with improved pharmacological properties
- Investigation of its potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders
- Clinical trials to determine its safety and efficacy in humans
Conclusion:
In conclusion, KD3010 is a promising small molecule compound with potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its selective antagonism of the N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide receptor and its anti-inflammatory and anti-oxidative properties make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and determine its long-term safety and efficacy.

合成法

The synthesis of KD3010 involves a multi-step process, which starts with the reaction of cyclooctanone with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then converted to the corresponding bromide, which is further reacted with 2,4-dimethylphenol to yield the desired product. The final step involves the acetylation of the amine group using acetic anhydride to obtain N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide.

科学的研究の応用

KD3010 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, KD3010 has been demonstrated to reduce hepatic steatosis and inflammation in obese mice. Furthermore, KD3010 has been found to have anti-inflammatory and anti-oxidative properties, which may have implications for the treatment of other diseases such as cancer and neurodegenerative disorders.

特性

IUPAC Name

N-cyclooctyl-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-14-10-11-17(15(2)12-14)21-13-18(20)19-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRWBGMAZKJRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。